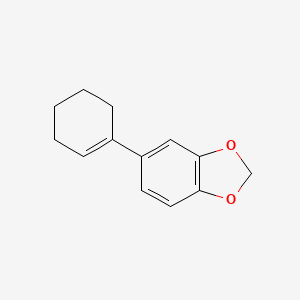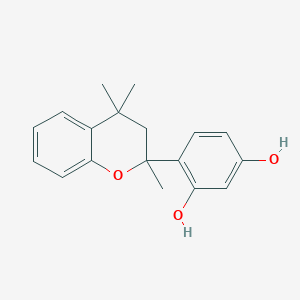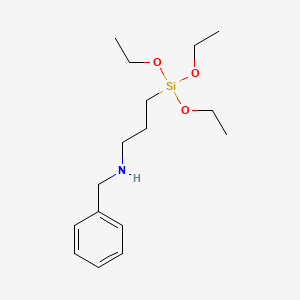
N-(2,2,5,5-Tetramethylcyclopentylidene)nitramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,5,5-Tetramethylcyclopentylidene)nitramide is a chemical compound known for its unique structure and properties It is characterized by a cyclopentylidene ring substituted with four methyl groups and a nitramide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,5,5-Tetramethylcyclopentylidene)nitramide typically involves the reaction of a suitable precursor with nitramide. One common method includes the hydrolysis of potassium nitrocarbamate, which yields nitramide as a product . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2,5,5-Tetramethylcyclopentylidene)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitramide group to other functional groups.
Substitution: The compound can participate in substitution reactions where the nitramide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-(2,2,5,5-Tetramethylcyclopentylidene)nitramide has several scientific research applications:
Chemistry: It is used as a model compound to study steric effects and reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism by which N-(2,2,5,5-Tetramethylcyclopentylidene)nitramide exerts its effects involves its interaction with molecular targets through hydrogen bonding and steric interactions. The pathways involved include the accommodation of front strain along the C=N double bond, which affects the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
N-(2,2,5,5-Tetramethylcyclopentylidene)-4-amino-3,5-dimethylphenol: Another sterically congested molecule with similar structural properties.
Uniqueness
N-(2,2,5,5-Tetramethylcyclopentylidene)nitramide is unique due to its highly sterically congested structure, which influences its chemical reactivity and potential applications. The presence of four methyl groups on the cyclopentylidene ring creates significant steric strain, making it an interesting subject for studying steric effects in chemical reactions.
Propiedades
Número CAS |
92807-09-5 |
|---|---|
Fórmula molecular |
C9H16N2O2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
N-(2,2,5,5-tetramethylcyclopentylidene)nitramide |
InChI |
InChI=1S/C9H16N2O2/c1-8(2)5-6-9(3,4)7(8)10-11(12)13/h5-6H2,1-4H3 |
Clave InChI |
OGHNMUWIDMZQDA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C1=N[N+](=O)[O-])(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)

![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)






![N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide](/img/structure/B14349135.png)
